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Compound of Interest

Compound Name: AR-C155858

Cat. No.: B1667588

Audience: Researchers, scientists, and drug development professionals.

Introduction AR-C155858 is a potent and selective inhibitor of the monocarboxylate
transporters (MCTs) MCT1 and MCT2. Originally developed as an immunosuppressant, it
effectively inhibits the proliferation of highly glycolytic cells like T-lymphocytes by preventing the
efflux of lactic acid.[1][2][3] T-cell activation involves a significant metabolic shift towards
glycolysis, leading to increased production of lactate. AR-C155858 blocks the transport of this
lactate out of the cell, causing intracellular acidification and metabolic disruption. Its high affinity
and specificity for MCT1/2, with no activity against MCT4, make it a valuable tool for studying
the role of lactate transport in immune cell function, cancer metabolism, and for exploring novel
therapeutic combinations.

Mechanism of Action AR-C155858 is a pyrrole pyrimidine derivative that inhibits MCT1 and
MCT2 with high potency. The compound is cell-permeable and is proposed to bind to an
intracellular site on the transporter, specifically involving transmembrane helices 7-10. This
binding obstructs the channel, preventing the proton-linked transport of monocarboxylates like
lactate and pyruvate across the plasma membrane. By blocking lactate efflux from highly
glycolytic cells, such as activated T-cells or certain cancer cells, AR-C155858 disrupts
glycolysis, inhibits proliferation, and can modulate the tumor microenvironment.
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Mechanism of AR-C155858 action on MCT1/2 transporters.
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Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for AR-C155858 based on published

literature.

Table 1: Inhibitory Potency of AR-C155858

Target Cell/lSystem Parameter Value Reference
MCT1 Rat Erythrocytes Ki 23+x1.4nM
Xenopus laevis )
MCT2 Ki <10 nM
Oocytes
Xenopus laevis o o
MCT4 Activity No inhibition
Oocytes
4T1 Murine
L-Lactate Uptake  Breast Cancer IC50 25.0+4.2nM
Cells
4T1 Murine
Cell Proliferation Breast Cancer IC50 20.2+0.2nM
Cells

Table 2: Cellular Uptake Kinetics of AR-C155858 in 4T1 Cells

Parameter Description Value Reference
Michaelis-Menten

Km 0.399 + 0.067 uM
constant
Maximum uptake 4.79 £0.58

Vmax _ .
velocity pmol/mg/min

b Diffusional clearance 0.330 + 0.088
component puL/mg/min

o Time to full reversal
Reversibility ~3 hours

after washout
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Experimental Protocols

Detailed methodologies for key experiments involving AR-C155858 are provided below.

Protocol 1: In Vitro Inhibition of L-Lactate Uptake

This protocol is designed to measure the inhibitory effect of AR-C155858 on MCT1-mediated
uptake of radiolabeled L-lactate in a cell line known to express MCT1 (e.g., 4T1 breast cancer
cells).

Materials:

e 4T1 cells (or other MCT1-expressing cell line)
o Cell culture medium and supplements

e 35 mm culture dishes

e Sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCI, 1 mM CaClz, 1 mM
MgClz, 10 mM HEPES, pH 6.0)

¢ AR-C155858 stock solution (in DMSO)

e [3H]-L-lactate

* |ce-cold wash buffer (e.g., PBS)

e Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

 Scintillation counter and fluid

Procedure:

o Cell Plating: Plate 2.0 x 10> cells per 35 mm dish and culture for 48 hours.

o Cell Preparation: On the day of the experiment, remove the culture medium, wash cells three
times with uptake buffer, and equilibrate them in the buffer for 20 minutes at 37°C.
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Inhibitor Pre-incubation: Add various concentrations of AR-C155858 (e.g., 0-500 nM) to the
cells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

Uptake Initiation: Initiate the uptake by adding 1 ml of uptake buffer containing [3H]-L-lactate
(e.g., 0.5 mM) and the corresponding concentration of AR-C155858.

Uptake Period: Incubate for a short period where uptake is linear (e.g., 1 minute).

Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and
washing the cells three times with ice-cold wash buffer.

Cell Lysis: Lyse the cells by adding lysis buffer and incubating for at least 1 hour.

Quantification: Transfer cell lysates to scintillation vials, add scintillation fluid, and measure
radioactivity using a scintillation counter.

Data Analysis: Normalize the data to the protein content of each sample. Calculate the ICso
value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
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1. Plate MCT1-expressing cells
(e.g., 4T1) in 35mm dishes

2. Culture for 48 hours

3. Wash and equilibrate cells
in uptake buffer (pH 6.0)

4. Pre-incubate with AR-C155858
(various concentrations) for 30 min

5. Initiate transport with
[*H]-L-Lactate for 1 min

6. Stop uptake by washing
with ice-cold buffer

7. Lyse cells and measure
radioactivity with scintillation counter

8. Calculate ICso value
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Experimental workflow for an in vitro L-lactate uptake inhibition assay.
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Protocol 2: T-Cell Proliferation Assay

This protocol assesses the immunosuppressive activity of AR-C155858 by measuring its effect

on T-cell proliferation.

Materials:

Primary T-cells (e.g., from human PBMCs or mouse splenocytes)

T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies, or PHA)

Complete RPMI-1640 medium

AR-C155858 stock solution (in DMSO)

Proliferation assay reagent (e.g., CFSE, BrdU, or WST-1)

96-well culture plates

Flow cytometer or plate reader

Procedure:

Cell Isolation: Isolate T-cells from the source tissue using standard methods (e.g., density
gradient centrifugation followed by magnetic bead selection).

Labeling (if using CFSE): If using a dye dilution assay, label the T-cells with CFSE according
to the manufacturer's protocol before stimulation.

Plating and Treatment: Plate the T-cells in a 96-well plate at a suitable density. Add serial
dilutions of AR-C155858. Include vehicle and unstimulated controls.

Stimulation: Add T-cell activation reagents to the appropriate wells.

Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO:..

Quantification:
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o CFSE: Harvest cells, stain for surface markers if desired, and analyze by flow cytometry.
Proliferation is measured by the successive halving of CFSE fluorescence in daughter
cells.

o WST-1/MTT: Add the colorimetric reagent to the wells for the final 2-4 hours of culture.
Measure absorbance using a plate reader.

o BrdU: Add BrdU for the final 18-24 hours. Harvest cells and measure BrdU incorporation
using an ELISA-based Kkit.

o Data Analysis: Determine the concentration of AR-C155858 that inhibits proliferation by 50%
(ICs0).

Protocol 3: In Vivo Tumor Model Study

This protocol describes a general workflow to evaluate the efficacy of AR-C155858, alone or in
combination with immunotherapy, in a syngeneic mouse tumor model.

Materials:

Immunocompetent mice (e.g., BALB/c)

e Syngeneic tumor cell line (e.g., 4T1)

» AR-C155858 formulation for in vivo use

 Vehicle control

e Optional: Immunotherapy agent (e.g., anti-PD-1 antibody, CAR T-cells)
» Calipers for tumor measurement

e Equipment for animal dosing (e.g., i.p. injection)

Procedure:

e Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10> 4T1
cells) into the flank of the mice.
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Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mms3).

Randomization: Randomize mice into treatment groups (e.g., Vehicle, AR-C155858,
Immunotherapy agent, Combination therapy).

Treatment Administration: Administer treatment as per the study design. For example, AR-
C155858 at 10 mg/kg via intraperitoneal (i.p.) injection once daily.

Monitoring: Monitor tumor volume (using calipers) and mouse body weight every 2-3 days.
Observe general animal health.

Endpoint: At the study endpoint (e.g., when tumors in the control group reach a
predetermined size), euthanize the mice.

Tissue Collection and Analysis: Collect primary tumors and blood. Tumor lactate
concentrations and AR-C155858 concentrations in plasma and tumor can be measured.
Tumors can also be processed for analysis of immune cell infiltration by flow cytometry or
immunohistochemistry.

Data Analysis: Compare tumor growth curves and final tumor weights between groups to
determine efficacy.
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1. Implant syngeneic tumor cells

subcutaneously in mice

2. Allow tumors to grow to
palpable size (e.g., 50-100 mm3)

o}

3. Randomize mice into
treatment groups

Groups

- Vehicle Control

- AR-C155858 (e.g., 10 mg/kg, i.p.)
- Immunotherapy (Optional)

- Combination

4. Administer daily treatments

5. Monitor tumor volume and
body weight every 2-3 days

6. At endpoint, collect tumors,
blood, and other tissues

7. Analyze data:
- Tumor growth curves

- Final tumor weight
- Biomarker analysis (e.g., lactate)

Click to download full resolution via product page

General workflow for an in vivo evaluation of AR-C155858 in a mouse tumor model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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